2,4-diamino-5H-pteridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-5H-pteridin-6-one is a heterocyclic compound that belongs to the pteridine family. It is characterized by a fused ring system consisting of a pyrazine ring and a pyrimidine ring. This compound is known for its biological significance and is often studied for its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-5H-pteridin-6-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of guanidine with diethyl oxalate to form a dihydropteridine intermediate, which is then oxidized to yield the desired compound. The reaction conditions often involve the use of solvents like methanol and catalysts such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5H-pteridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pterin derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions at the amino groups or the pteridine ring are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines and dihydropteridines, which have significant biological and chemical applications .
Scientific Research Applications
2,4-Diamino-5H-pteridin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a cofactor in various metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-diamino-5H-pteridin-6-one involves its interaction with specific enzymes and molecular targets. It acts as a cofactor in enzymatic reactions, facilitating the transfer of electrons and other chemical groups. The compound’s structure allows it to bind to active sites of enzymes, influencing their activity and the overall metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopteridine: Similar in structure but lacks the keto group at the 6-position.
6-Substituted 2,4-Diaminopteridines: These compounds have various substituents at the 6-position, altering their chemical and biological properties.
Uniqueness
2,4-Diamino-5H-pteridin-6-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to act as a cofactor in enzymatic reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
2,4-diamino-5H-pteridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c7-4-3-5(12-6(8)11-4)9-1-2(13)10-3/h1H,(H,10,13)(H4,7,8,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCOJWIMQCCRJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2NC1=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306957 |
Source
|
Record name | 2,4-Diamino-6(5H)-pteridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1917-45-9 |
Source
|
Record name | 2,4-Diamino-6(5H)-pteridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1917-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diamino-6(5H)-pteridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.